molecular formula C10H7BrO3 B8684280 6-Bromo-3-(hydroxymethyl)-4H-chromen-4-one

6-Bromo-3-(hydroxymethyl)-4H-chromen-4-one

Cat. No. B8684280
M. Wt: 255.06 g/mol
InChI Key: FYUAHDSGRKWFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04008252

Procedure details

A warm (40° C.) solution of 29.8 g. (0.1 mole) of sodium dichromate dihydrate in 80 ml of glacial acetic acid is added over a 5-minute period to a stirred, warm (60° C.) solution of 25.5 g. (0.1 mole) of 6-bromo-3-(hydroxymethyl)chromone in 300 ml of glacial acetic acid. The temperature rises to 72° C. After one-half hour, water (1400 ml) is added and the mixture is heated at 80° C. for a few minutes. The mixture is cooled and filtered to give 13.6 g. (54%) of good quality aldehyde. Recrystallization from ethyl acetate gives pure 6-bromo-3-formylchromone having mp 186°-188° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
1400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[Br:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[O:21][CH:20]=[C:19]([CH2:25][OH:26])[C:18]2=[O:27].O>C(O)(=O)C>[Br:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[O:21][CH:20]=[C:19]([CH:25]=[O:26])[C:18]2=[O:27] |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrC=1C=C2C(C(=COC2=CC1)CO)=O
Step Three
Name
Quantity
1400 mL
Type
reactant
Smiles
O
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm (60° C.) solution of 25.5 g
CUSTOM
Type
CUSTOM
Details
rises to 72° C
WAIT
Type
WAIT
Details
After one-half hour
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 80° C. for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 13.6 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C(=COC2=CC1)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.